molecular formula C13H14N4S B4581053 [1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide

[1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide

Cat. No. B4581053
M. Wt: 258.34 g/mol
InChI Key: GMZYYHOFNRVXIZ-UHFFFAOYSA-N
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Description

[1-(Methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide, also known as MTTC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactions

One study outlines the synthesis of 6-R-[1 (Methylthio)-2,3,4,9-Tetrahydro-1H-β-Carbolin-1-yl] Cyanamides through the interaction of tryptamines with N-cyanoimido-S,S-dimethyldithiocarbonates. This process occurs under reflux in ethanol, leading to the formation of previously undescribed cyanamide derivatives, showcasing the compound's synthesis flexibility and the chemical reactions it undergoes (Medvedeva et al., 2013).

Potential Applications in Prebiotic Chemistry

Research into the isomerization of cyanamide into carbodiimide under low-temperature conditions catalyzed by amorphous water-ice surfaces implies the compound's significance in prebiotic chemistry. These studies suggest that cyanamide and its derivatives could play a role in the chemical evolution processes relevant to the origins of life, highlighting an intriguing area of application (Duvernay et al., 2004).

Contributions to Organic Synthesis

The development of metal-free [2 + 2 + 2] cycloaddition methodologies for the efficient synthesis of amino-substituted α- and δ-carbolines from alkyne-cyanamides or ynamide-nitriles with ynamides opens new avenues for the synthesis of carboline derivatives. This process is environmentally friendly and offers a high degree of regioselectivity, demonstrating the compound's utility in organic synthesis and the creation of novel organic compounds (Zhang et al., 2019).

Implications for Material Science

The synthesis and modification of materials through the incorporation of cyanamide derivatives into metal-nitrogen-carbon frameworks for oxygen reduction reactions suggest applications in energy conversion and storage technologies. Such research points towards the compound's relevance in developing non-precious metal catalysts for fuel cells, indicating its potential impact on material science and engineering (Chung et al., 2010).

properties

IUPAC Name

(1-methylsulfanyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-18-13(16-8-14)12-10(6-7-15-13)9-4-2-3-5-11(9)17-12/h2-5,15-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZYYHOFNRVXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(C2=C(CCN1)C3=CC=CC=C3N2)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(methylsulfanyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide
Reactant of Route 2
Reactant of Route 2
[1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide
Reactant of Route 3
[1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide
Reactant of Route 4
[1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide
Reactant of Route 5
[1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide
Reactant of Route 6
[1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide

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